N-([2,2'-bifuran]-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide
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Overview
Description
“N-([2,2’-bifuran]-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide” is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-([2,2’-bifuran]-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide” typically involves multi-step organic reactions. The process may start with the preparation of the bifuran and chlorophenoxy intermediates, followed by their coupling under specific conditions. Common reagents might include coupling agents like EDCI or DCC, and the reactions could be carried out in solvents such as dichloromethane or DMF.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
“N-([2,2’-bifuran]-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide” can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-based ketones or acids.
Reduction: The amide group can be reduced to an amine under hydrogenation conditions.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4.
Reduction: Catalysts such as Pd/C with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-based carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials or as a specialty chemical.
Mechanism of Action
The mechanism of action of “N-([2,2’-bifuran]-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-([2,2’-bifuran]-5-ylmethyl)-2-(4-bromophenoxy)-2-methylpropanamide
- N-([2,2’-bifuran]-5-ylmethyl)-2-(4-fluorophenoxy)-2-methylpropanamide
Uniqueness
“N-([2,2’-bifuran]-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide” is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its bromine or fluorine analogs
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4/c1-19(2,25-14-7-5-13(20)6-8-14)18(22)21-12-15-9-10-17(24-15)16-4-3-11-23-16/h3-11H,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOKSAJXTSGWPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC=C(O1)C2=CC=CO2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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